![molecular formula C16H14Cl2FN3OS2 B4618145 2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4618145.png)

2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-chlorophenyl)hydrazinecarbothioamide

Overview

Description

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds involves a stepwise process starting from appropriate precursors. A common approach includes reacting isothiocyanatobenzene with hydrazine hydrate in the presence of a solvent like 2-propanol or ethanol, followed by condensation with aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. These methods yield various hydrazinecarbothioamide derivatives with high purity and excellent yields, as demonstrated in the synthesis of arylidene-hydrazinyl-thiazolines and their precursors (Ramadan, 2019).

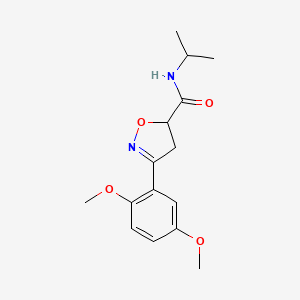

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been characterized using spectroscopic methods, including IR, UV-vis spectra, and single crystal X-ray diffraction. These studies reveal that such compounds possess specific structural features, including the presence of chloro- and fluoro-substituted groups, which may influence their reactivity and interaction with biological targets. The crystal structures are often stabilized by hydrogen bonds and π···π interactions, indicating a tendency for these molecules to form specific geometries (Liu, 2015).

Chemical Reactions and Properties

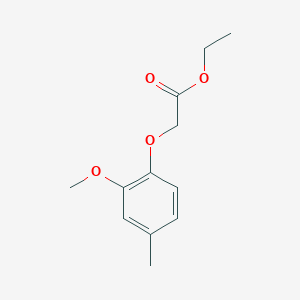

Hydrazinecarbothioamides participate in a variety of chemical reactions, including condensation with aldehydes to form Schiff bases, cyclization reactions to produce thiazolidinones, and reactions with halogenated compounds to introduce additional functional groups. These reactions are central to modifying the chemical structure and thus the properties of the resulting compounds for specific applications, such as antimicrobial and antifertility agents (Joshi, V. N. Pathak, & Chaturvedi, 1986).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, including solubility in various solvents, melting points, and crystallinity, can be significantly influenced by the nature of substituents on the benzene rings. The solubility of these compounds in different solvents, for example, is critical for their application in biological systems and pharmaceutical formulations. Detailed studies on solubility are essential for understanding the behavior of these compounds under different conditions (Shakeel, M. A. Bhat, & Haq, 2014).

Chemical Properties Analysis

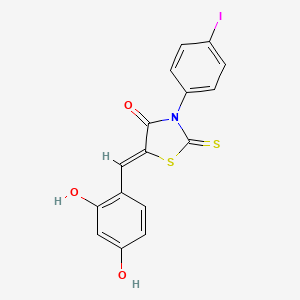

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the application of hydrazinecarbothioamide derivatives. Their ability to undergo specific reactions, such as forming complexes with metals or acting as ligands in coordination chemistry, opens up a wide range of potential applications in catalysis, material science, and as pharmacological agents. Studies on their antimicrobial, antioxidant, and potential antitumor activities highlight the importance of these compounds in medicinal chemistry (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).

Scientific Research Applications

Antimicrobial Activity

Research into chloro- and fluoro-substituted thiocarboxyhydrazones has demonstrated their effectiveness against certain bacteria. For example, a study on the synthesis, structures, and antimicrobial activity of these compounds, including variants like 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide, has highlighted their potential in combating microbial infections (Liu, 2015). These findings suggest that modifications to the chemical structure can enhance antimicrobial properties, making them valuable for pharmaceutical research and development.

Corrosion Inhibition

The compound and its derivatives have shown promise as corrosion inhibitors, particularly for mild steel in acidic environments. An investigation into the corrosion inhibition of mild steel by using an aromatic hydrazide derivative highlighted the compound's efficiency in preventing corrosion, which increases with the concentration and temperature. This derivative acts as a mixed type of inhibitor, adhering to the steel surface via chemisorption (Kumari, Shetty, & Rao, 2017). Such properties are crucial for extending the lifespan of metal structures and components in industrial settings.

properties

IUPAC Name |

1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2FN3OS2/c17-11-2-5-13(6-3-11)20-16(24)22-21-15(23)9-25-8-10-1-4-12(19)7-14(10)18/h1-7H,8-9H2,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRGVLGQEZGINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![allyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4618068.png)

![N-{2-chloro-4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B4618069.png)

![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]-N-(2-methylphenyl)acrylamide](/img/structure/B4618085.png)

![9-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4618091.png)

![4-ethyl-2-(4-fluorophenyl)-5-(2-phenylethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4618120.png)

![2-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4618122.png)

![N~2~-(4-tert-butylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4618124.png)

![1-(2-chlorobenzoyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4618142.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4618143.png)

![5-(3-bromobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4618154.png)

![N-(2-methoxyethyl)-3-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4618162.png)